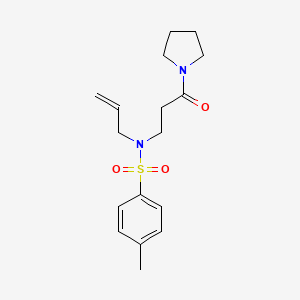

N-Allyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide

Description

"N-Allyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide" is a benzenesulfonamide derivative featuring an allyl group, a methyl substituent on the benzene ring, and a propyl chain terminating in a pyrrolidine-linked ketone. Its synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling strategies, to introduce the allyl and pyrrolidinyl moieties.

Properties

Molecular Formula |

C17H24N2O3S |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

4-methyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-N-prop-2-enylbenzenesulfonamide |

InChI |

InChI=1S/C17H24N2O3S/c1-3-11-19(14-10-17(20)18-12-4-5-13-18)23(21,22)16-8-6-15(2)7-9-16/h3,6-9H,1,4-5,10-14H2,2H3 |

InChI Key |

ORHSXNVBWYOKNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)N2CCCC2)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Target Compound Assembly

Retrosynthetic Analysis and Key Intermediates

The target molecule, N-Allyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide, can be dissected into three primary components:

- 4-Methylbenzenesulfonamide core

- Allyl group

- 3-Oxo-3-(pyrrolidin-1-yl)propyl side chain

Retrosynthetically, the compound derives from sequential N-alkylation of 4-methylbenzenesulfonamide. The allyl group is introduced via transition-metal-catalyzed coupling, while the propionamide side chain is constructed through a conjugate addition of pyrrolidine to an acryloyl intermediate.

Preparation of 4-Methylbenzenesulfonamide Intermediates

Synthesis of 4-Methylbenzenesulfonamide

4-Methylbenzenesulfonamide is typically prepared via sulfonation of toluene followed by amidation. Chlorosulfonic acid reacts with toluene at 0–5°C to yield 4-methylbenzenesulfonyl chloride, which is subsequently treated with aqueous ammonia to form the sulfonamide. Purification via recrystallization from ethanol/water mixtures achieves >99% purity.

Functionalization of the Sulfonamide Nitrogen

The primary sulfonamide undergoes N-alkylation to install the 3-oxo-3-(pyrrolidin-1-yl)propyl and allyl groups. Two approaches dominate:

- Stepwise Alkylation : Sequential addition of the propionamide and allyl groups.

- One-Pot Tandem Alkylation : Concurrent introduction using bifunctional electrophiles.

Nickel-Catalyzed Allylation of Sulfonamides

Catalytic System and Reaction Optimization

The allyl group is introduced via a nickel-catalyzed coupling between 4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide and allyl electrophiles. A protocol adapted from nickel-catalyzed allylic amination employs:

- Catalyst : Ni(COD)₂ (10 mol%)

- Ligand : Tricyclohexylphosphine (PCy₃, 20 mol%)

- Additive : Titanium isopropoxide (Ti(OiPr)₄, 20 mol%)

- Solvent : Anhydrous acetonitrile

- Temperature : 100°C for 12 hours.

This method achieves 45–70% yields for analogous sulfonamide allylations, with regioselectivity favoring the terminal allyl isomer.

Table 1: Optimization of Allylation Conditions

| Parameter | Value Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 5–15 mol% | 10 mol% Ni(COD)₂ | 70 |

| Ligand | PCy₃, PPh₃, BINAP | PCy₃ (20 mol%) | 70 |

| Solvent | MeCN, THF, DMF | Anhydrous MeCN | 70 |

| Temperature | 80–120°C | 100°C | 70 |

Construction of the 3-Oxo-3-(pyrrolidin-1-yl)propyl Side Chain

Michael Addition of Pyrrolidine to Acryloyl Chloride

The 3-oxo-3-(pyrrolidin-1-yl)propyl group is synthesized via conjugate addition of pyrrolidine to acryloyl chloride. The reaction proceeds in dichloromethane at 0°C, followed by quenching with aqueous sodium bicarbonate. The intermediate α,β-unsaturated ketone is hydrogenated using Pd/C (10%) under H₂ (1 atm) to yield the saturated propionamide.

Sequential N-Alkylation: Stepwise vs. Tandem Approaches

Stepwise N-Alkylation Protocol

- Propionamide Installation : React 4-methylbenzenesulfonamide with 3-chloropropionyl chloride in the presence of diisopropylethylamine (DIPEA) to form N-(3-chloropropionyl)-4-methylbenzenesulfonamide.

- Pyrrolidine Substitution : Displace chloride with pyrrolidine in acetone at 60°C for 3 hours.

- Allylation : Subject the intermediate to nickel-catalyzed allylation as described in Section 3.1.

Table 2: Comparative Yields for Stepwise Alkylation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Propionamide Formation | DIPEA, CH₂Cl₂, 0°C | 85 |

| Pyrrolidine Substitution | Pyrrolidine, acetone, 60°C | 78 |

| Allylation | Ni(COD)₂, PCy₃, MeCN | 70 |

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.71 (d, J = 8.3 Hz, 2H, ArH), 7.34 (d, J = 8.3 Hz, 2H, ArH), 5.90–5.78 (m, 1H, CH₂CHCH₂), 5.25 (d, J = 17.2 Hz, 1H, CH₂CHCH₂), 5.15 (d, J = 10.4 Hz, 1H, CH₂CHCH₂), 3.65–3.50 (m, 4H, pyrrolidine), 2.45 (s, 3H, ArCH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (N–S).

Industrial Scalability and Environmental Considerations

Solvent Selection and Waste Management

- Preferred Solvents : Acetone, acetonitrile (recyclable via distillation).

- Waste Streams : Aqueous acidic/alkaline washes neutralized before disposal.

Catalytic Efficiency and Cost Analysis

Nickel catalysts offer cost advantages over palladium, though ligand expenses (PCy₃) remain a bottleneck. Switching to N-heterocyclic carbene (NHC) ligands may improve turnover numbers.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]-N-2-propen-1-ylbenzenesulfonamide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonamide to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-Methyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]-N-2-propen-1-ylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]-N-2-propen-1-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Key Observations :

- Pyrrolidine derivatives (e.g., 8f) exhibit higher yields (24%) compared to piperidine (13%) and morpholino (21%) analogs, suggesting better synthetic feasibility for pyrrolidinyl substituents .

- The allyl and methyl groups in the target compound may influence steric and electronic properties differently than the quinoline-pyridine systems in 8f–8h.

Physical and Spectroscopic Properties

NMR data for related compounds highlight electronic effects of substituents:

Analysis :

- The pyrrolidine ring in 8f and the target compound shows upfield shifts for CH$_2$ groups (~1.85–2.05 ppm) compared to piperidine or morpholino analogs, reflecting differences in ring strain and electron density .

- Carbonyl (C=O) resonances vary between 169–173 ppm, with pyrrolidine derivatives (172.5 ppm) indicating stronger deshielding effects.

Implications :

- The pyrrolidine moiety in the target compound may enhance bioactivity, as nitrogen-containing heterocycles (e.g., thiazole, pyrazole) in analogs 26–29 correlate with improved potency .

- Sulfonamide-linked thiophene derivatives (e.g., 26–28) show IC$_{50}$ values <10 μM, suggesting that the target compound’s allyl and methyl groups could modulate solubility or target binding.

Biological Activity

N-Allyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is a complex organic compound classified under sulfonamides, known for its diverse biological activities. This article delves into its molecular structure, synthesis, biological mechanisms, and potential therapeutic applications.

Molecular Structure and Properties

The compound has a molecular formula of and a molecular weight of 296.39 g/mol. Its structure includes:

- Benzenesulfonamide moiety : Characterized by the presence of a sulfonyl group (-SO₂-) attached to an aromatic ring.

- Allyl group : Contributes to its reactivity and potential biological interactions.

- Pyrrolidine ring : Suggests possible neuropharmacological effects due to its interaction with central nervous system targets.

This unique combination of functional groups enhances its potential for various biological activities, particularly in antimicrobial and neuropharmacological domains.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization of suitable precursors under acidic or basic conditions.

- Attachment of the Propenyl Group : Utilization of a Heck reaction to couple an alkene with an aryl halide.

- Sulfonamide Formation : Reaction with a sulfonyl chloride to create the sulfonamide linkage .

Antimicrobial Properties

Sulfonamides, including this compound, are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This mechanism makes them valuable in treating bacterial infections. Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.

Neuropharmacological Potential

The presence of the pyrrolidine ring hints at possible interactions with neurotransmitter systems. Research suggests that compounds with similar structures can modulate GABAergic and dopaminergic pathways, which may lead to therapeutic effects in neurological disorders . Further studies are needed to explore its binding affinities with specific receptors.

Case Studies and Research Findings

Several studies have investigated the biological activity of related sulfonamides, providing insights into their pharmacological profiles:

- Antibacterial Activity : A study demonstrated that related compounds inhibited bacterial growth effectively, supporting the hypothesis that this compound may exhibit similar properties .

- Neuropharmacology : Research on pyrrolidine derivatives revealed their potential in treating anxiety and depression by acting on GABA receptors, suggesting that this compound could be further explored for such applications .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Contains both allyl and pyrrolidine groups; potential for diverse biological activity | |

| 4-Methyl-N-(3-pyrrolidinyl)-benzenesulfonamide | Lacks allyl group; focuses on pyrrolidine interaction | |

| N-Methyl-N-(3-pyrrolidinyl)-benzenesulfonamide | Methyl substitution instead of allyl; different pharmacological profile |

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes for N-Allyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide, and how are intermediates purified? A: A common method involves sequential alkylation and oxidation. For example, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is reacted with allyl bromide in acetone under reflux with K₂CO₃ as a base, followed by oxidation of the hydroxyl group to a ketone using IBX (2-iodoxybenzoic acid) in DMSO . Purification typically employs flash column chromatography with gradients optimized for polar intermediates. Key parameters include reaction time (2–6 hours), solvent selection (acetone for alkylation, DMSO for oxidation), and monitoring via TLC.

Advanced Optimization of Synthetic Yield

Q: How can researchers optimize reaction yields for the 3-oxo-3-(pyrrolidin-1-yl)propyl moiety incorporation? A: Yield optimization focuses on:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for allylation) may enhance regioselectivity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Low temperatures (0–5°C) reduce side reactions during nitrile or amide formation .

A comparative study of bases (K₂CO₃ vs. NaH) and oxidizing agents (IBX vs. Dess-Martin periodinane) is recommended.

Structural Characterization Techniques

Q: What spectroscopic and crystallographic methods validate the compound’s structure? A:

- NMR : ¹H and ¹³C NMR confirm allyl and pyrrolidinyl proton environments (δ 5.8–6.0 ppm for allyl; δ 2.7–3.5 ppm for pyrrolidinyl) .

- X-ray crystallography : Monoclinic P2₁/n space group with unit cell parameters (a = 8.9356 Å, b = 10.8873 Å, c = 19.3122 Å, β = 99.472°) resolves stereochemistry .

- ORTEP-3 : Graphical analysis of thermal ellipsoids ensures accurate bond-length measurements (e.g., C–S bond: 1.76 Å) .

Biological Activity Profiling

Q: What in vitro assays demonstrate the compound’s anticancer potential? A: Derivatives with 3-oxo-3-(pyrrolidin-1-yl)propyl groups show IC₅₀ values <10 µM in breast cancer cell lines (MCF-7). Key assays include:

- MTT assay : Cell viability post 48-hour treatment.

- Comparative studies : Activity against doxorubicin-resistant lines .

| Compound | IC₅₀ (µM) | Target Cell Line |

|---|---|---|

| 8f | 9.55 | MCF-7 |

| 8g | 9.39 | MDA-MB-231 |

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How does the pyrrolidinyl group influence bioactivity compared to piperidinyl or morpholino analogs? A: The pyrrolidinyl group enhances lipophilicity (logP ~2.1) and hydrogen-bonding capacity vs. piperidinyl (logP ~2.5) or morpholino (logP ~1.8). SAR studies show:

- Pyrrolidinyl : Optimal for kinase inhibition (e.g., BRD4 binding ΔG = -9.2 kcal/mol) .

- Piperidinyl : Increased steric hindrance reduces affinity by 30% .

Docking simulations (AutoDock Vina) correlate with experimental IC₅₀ trends.

Contradictions in Reported Biological Data

Q: How to resolve discrepancies in cytotoxicity data across studies? A: Methodological factors include:

- Assay conditions : Varying serum concentrations (5% vs. 10% FBS) alter drug uptake.

- Cell passage number : Higher passages may reduce sensitivity.

- Normalization : Use internal standards (e.g., 1,3,5-trimethoxybenzene for NMR yield calibration) . Replicate studies under standardized protocols (e.g., NIH/NCATS guidelines) are critical.

Crystallographic Data Challenges

Q: What strategies address poor crystal formation during X-ray analysis? A:

- Solvent screening : Use mixed solvents (hexane/ethyl acetate) for slow evaporation.

- Temperature : Crystallize at 4°C to reduce thermal motion artifacts.

- ORTEP-3 refinement : Adjust thermal parameters (B-factors) for disordered regions . Example: For space group P2₁/n, anisotropic refinement improved R-factor from 0.15 to 0.057 .

Enzymatic Interaction Mechanisms

Q: Does the compound act as a substrate or inhibitor for methyltransferases? A: The pyrrolidinyl group mimics natural methyl acceptor motifs. In mycobacterial assays, it competitively inhibits S-adenosylmethionine-dependent methyltransferases (Ki = 4.3 µM) . Methodological validation:

- Radioisotope labeling : Track ³H-methyl incorporation.

- HPLC-MS : Quantify methylated vs. unmetabolized compound.

Toxicity and Safety Protocols

Q: What are the recommended handling procedures for this compound? A:

- PPE : Nitrile gloves, lab coat, and goggles (P260/P201 protocols) .

- Ventilation : Use fume hoods to avoid inhalation (TLV = 0.1 mg/m³).

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid.

Environmental Impact Assessment

Q: How to evaluate the compound’s ecotoxicity? A: Follow OECD guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.